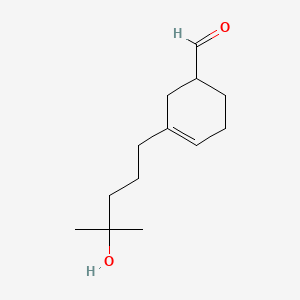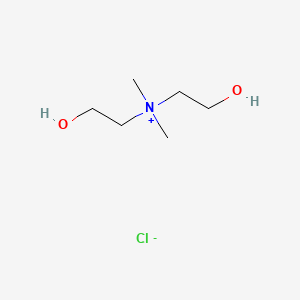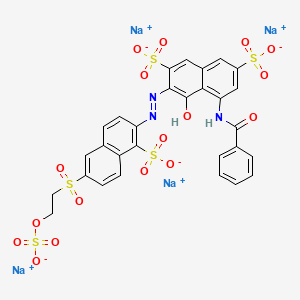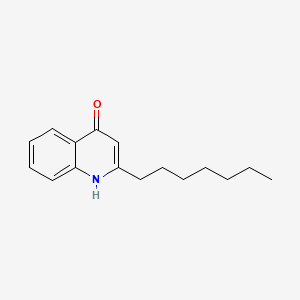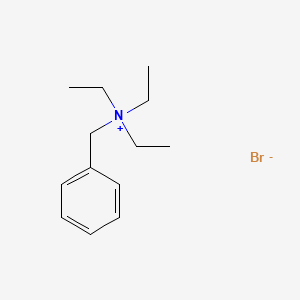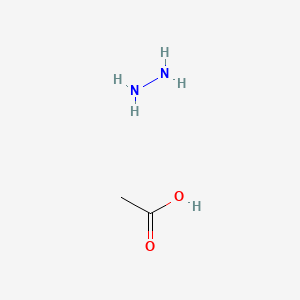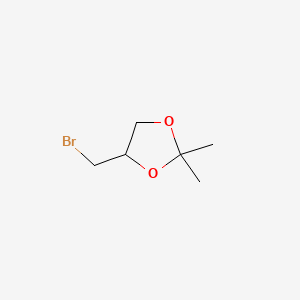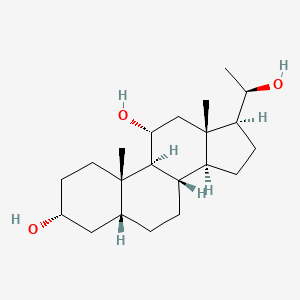
5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol
Overview
Description
5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol: is a steroidal compound with the molecular formula C21H36O3 . It is a derivative of pregnane, a type of steroid nucleus, and is characterized by hydroxyl groups at the 3-alpha, 11-alpha, and 20-beta positions. This compound is of interest in various fields of scientific research due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the reduction of corresponding ketones or aldehydes at the 3, 11, and 20 positions using specific reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including microbial transformation of steroidal precursors. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions through enzymatic reactions. This method is advantageous due to its selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form diols or other reduced derivatives using agents like sodium borohydride.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3-keto, 11-keto, or 20-keto derivatives.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted steroidal compounds with varied functional groups.
Scientific Research Applications
Chemistry: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol is used as an intermediate in the synthesis of various steroidal drugs and hormones. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its role in steroid metabolism and its potential effects on cellular processes. It serves as a model compound for understanding the biosynthesis and function of steroid hormones.
Medicine: The compound has potential therapeutic applications due to its structural similarity to naturally occurring steroids. It is investigated for its anti-inflammatory, immunomodulatory, and hormonal activities.
Industry: In the industrial sector, this compound is used in the production of steroidal pharmaceuticals and as a precursor for the synthesis of other valuable steroidal compounds.
Mechanism of Action
The mechanism of action of 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.
Comparison with Similar Compounds
- 5-alpha-Pregnane-3-beta,17-alpha,20-alpha-triol
- 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol
- 5-beta-Pregnane-3-alpha,17-alpha,21-triol-11,20-dione 21-acetate
- 5-alpha-Pregnan-11-beta,17,21-triol-3,20-dione
Comparison: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction with biological targets, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,11R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-19,22-24H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHLKVQGWWCQEG-KFOKCSIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970990 | |
| Record name | Pregnane-3,11,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55647-22-8 | |
| Record name | Pregnane-3,11,20-triol, (3α,5β,11α,20R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55647-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055647228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnane-3,11,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-β-pregnane-3-α,11-α,20-β-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


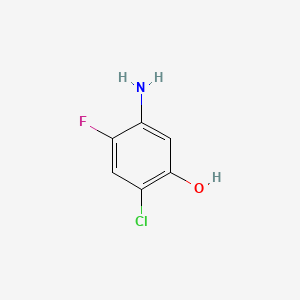
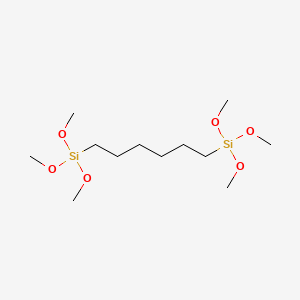
![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)
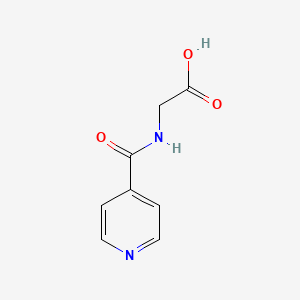
![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)
